molecular formula C13H18N2O2 B3214965 4-amino-N-methyl-N-(oxan-4-yl)benzamide CAS No. 1156245-95-2

4-amino-N-methyl-N-(oxan-4-yl)benzamide

Cat. No.: B3214965
CAS No.: 1156245-95-2
M. Wt: 234.29 g/mol
InChI Key: GTFRQKABUVBOOU-UHFFFAOYSA-N
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Description

“4-amino-N-methyl-N-(oxan-4-yl)benzamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . The method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as boiling point are not available in the current resources .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Compounds with similar structural frameworks have been synthesized for various applications, indicating a broad interest in the chemical manipulation and study of such molecules. For instance, a study by Adhami et al. (2012) detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its nickel and palladium complexes, showcasing the interest in exploring the chemistry of benzamide derivatives for potential applications in coordination chemistry and materials science (Adhami et al., 2012).

Biological Evaluation and Potential Applications

  • Antibacterial Activity : The search for new antibacterial agents has led to the evaluation of benzamide derivatives. For example, Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzamide derivatives in developing new antibacterial strategies (Zadrazilova et al., 2015).

  • Anticancer Agents : The exploration of benzamide derivatives for anticancer activity is exemplified by the synthesis of pro-apoptotic indapamide derivatives. Yılmaz et al. (2015) synthesized derivatives showing significant proapoptotic activity on melanoma cell lines, suggesting the utility of benzamide frameworks in oncology (Yılmaz et al., 2015).

Advanced Materials and Sensing

  • Material Science : Benzamide derivatives have been investigated for their properties in materials science, such as the study by Srivastava et al. (2017) on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. These findings suggest applications in sensing, optical materials, and potentially organic electronics (Srivastava et al., 2017).

Safety and Hazards

The safety information available indicates that “4-amino-N-methyl-N-(oxan-4-yl)benzamide” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

4-amino-N-methyl-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(12-6-8-17-9-7-12)13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFRQKABUVBOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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